3'-Deoxy-3'-fluorothymidine
Description
Properties
Molecular Formula |
C10H13FN2O4 |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1 |
InChI Key |
UXCAQJAQSWSNPQ-SPDVFEMOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Synonyms |
(18)FLT cpd (18F)3'-deoxy-3'-fluorothymidine (18F)FLT 1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine 18F-FLT 3'-(F-18)fluoro-3'-deoxythymidine 3'-deoxy-3'-(18F)fluorothymidine 3'-deoxy-3'-fluorothymidine 3'-fluoro-2',3'-dideoxythymidine 3'-fluoro-3'-deoxythymidine 3'-fluorothymidine alovudine FDDT |
Origin of Product |
United States |
Scientific Research Applications
Imaging Tumor Proliferation
Overview : FLT is primarily used as a PET tracer to measure tumor cell proliferation. It is particularly useful in oncology for evaluating the effectiveness of therapies and monitoring disease progression.
Case Studies and Findings
- A study demonstrated that FLT PET imaging can predict early responses to anti-PD-1 therapy in patients with advanced non-small cell lung cancer (NSCLC). Changes in FLT uptake parameters correlated with clinical responses, indicating its potential as a predictive biomarker for immunotherapy outcomes .
- Another investigation focused on gliomas, where FLT was used to monitor cellular proliferation. The uptake of FLT was associated with tumor growth and response to treatment, showcasing its utility in assessing disease progression .
Assessment of Treatment Response
Overview : FLT PET imaging has been shown to be superior to traditional imaging modalities like fluorodeoxyglucose (FDG) PET for evaluating treatment responses due to its specificity for proliferative activity.
Data Table: Summary of Treatment Response Studies Using FLT
Monitoring Disease Progression
Overview : The ability of FLT to reflect changes in tumor biology makes it a valuable tool for monitoring disease progression over time.
Case Studies and Findings
- In a cohort study involving patients with metastatic pleural mesothelioma (MPM), FLT PET imaging revealed significant changes in tumor proliferation metrics, which were more pronounced than size changes observed on conventional imaging methods .
- Another study highlighted the role of FLT in assessing treatment efficacy across various cancer types, noting that a decrease in FLT uptake was consistently observed following effective treatment regimens .
Research on Fluorinated Nucleosides
Overview : Beyond its applications in oncology, research into fluorinated nucleosides, including FLT, has implications for virology and other therapeutic areas.
Key Insights
Comparison with Similar Compounds
FLT vs. 2-[¹⁸F]Fluoro-2-deoxy-D-glucose (FDG)
FDG, a glucose analog, measures metabolic activity via glucose transporter (GLUT) uptake and hexokinase-mediated trapping. In contrast, FLT directly reflects cellular proliferation through TK1 activity. Key differences include:
- Treatment Monitoring: In murine models, FLT uptake decreased by 47.8% (24 h) and 27.1% (48 h) after 5-fluorouracil (5-FU) treatment, significantly more pronounced than FDG . Similarly, FLT showed rapid declines post-radiotherapy (6–24 h) and photodynamic therapy (PDT), whereas FDG responses were delayed .
- Gliomas : FLT uptake correlates with BBB breakdown (gadolinium enhancement on MRI) and is less effective in low-grade gliomas without BBB disruption .
FLT vs. Natural Thymidine
Thymidine is directly incorporated into DNA, but its rapid catabolism by thymidine phosphorylase (TP) limits its utility in imaging. FLT’s modifications address these limitations:
FLT vs. Other Nucleoside Analogs (e.g., FMAU, FAC)
- Specificity : FLT’s reliance on TK1 (cell-cycle-specific) provides higher specificity for proliferation than analogs like FAC, which is influenced by salvage pathway enzymes .
- Clinical Utility : FLT’s kinetic parameters (e.g., $ K_{\text{FLT}} $) correlate strongly with Ki-67 ($ \rho = 0.92 $), outperforming simplified metrics like standardized uptake value (SUV) .
Limitations of FLT
- BBB Dependency : FLT requires BBB disruption for glioma imaging, limiting utility in low-grade tumors .
- False Positives : Inflammatory lesions may show FLT uptake due to TK1 activity in proliferating immune cells .
- Quantitative Complexity : Accurate assessment requires dynamic PET with compartmental modeling (e.g., $ K_{\text{FLT}} $), as static SUV measurements underestimate proliferation .
Preparation Methods
Nucleophilic Fluorination and Protecting Group Strategies
The foundational chemical synthesis of FLT involves nucleophilic fluorination at the 3'-position of a thymidine derivative. A pivotal patent by US5166327A outlines a two-step process starting with 3'-deoxy-3'-fluoro-5'-mesylthymidine. The first step employs acetylation using alkali metal acetates (e.g., potassium acetate) in aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction replaces the mesyl group with an acetyl group at the 5'-position, forming 5'-acetyl-3'-deoxy-3'-fluorothymidine. The second step involves deacetylation under alkaline conditions, yielding FLT with a purity of 99.8% and a yield exceeding 70%.
Critical parameters include the molar ratio of acetylating agent to starting material (≥1:1) and reaction temperatures between 50°C and the solvent’s boiling point. The use of activated charcoal for decolorization and recrystallization from aqueous alcohols ensures high purity without relying on low-efficiency column chromatography.
Alternative Routes via Mesylation and Anhydro Intermediates
Early methods described in Japanese patents utilized mesylation or anhydrothymidine intermediates. For example, 3'-mesylthymidine or 2,3'-anhydrothymidine reacted with potassium hydrogen fluoride or ammonium fluoride in ethylene glycol at 191°C. However, these approaches suffered from low yields (10–14%) and harsh conditions, limiting their industrial applicability.
Radiochemical Synthesis for PET Tracer Production
Automated One-Pot Synthesis Using 18F^{18}F18FFluoride
Modern radiochemical methods prioritize automation to streamline FLT production for clinical use. Tang et al. developed a fully automated protocol using a PET-MF-2V-IT-I synthesis module. The process begins with nucleophilic fluorination of the precursor 3-N-t-butoxycarbonyl-1-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-3'-O-(4-nitrobenzenesulfonyl)-β-D-threopentofuranosyl]thymine with fluoride. Subsequent hydrolysis with 1.0 M HCl removes protecting groups, and purification via SEP PAK cartridges replaces high-performance liquid chromatography (HPLC), reducing synthesis time to 35 minutes.
Table 1: Performance Metrics of Automated FLT Synthesis
High-Yield Precursors and Optimization
A 2023 study introduced (5'-O-dimethoxytrityl-2'-deoxy-3'-O-nosyl-β-D-threo pentofuranosyl)thymine and its 3-N-BOC-protected analogue as precursors for FLT synthesis. These precursors enhance fluorination efficiency by stabilizing the intermediate and reducing side reactions. Optimized conditions include:
-
Reaction Temperature : 110°C
-
Solvent : Acetonitrile or DMF
-
Purification : Solid-phase extraction (SPE) with C18 cartridges
This approach achieves radiochemical yields of 25–30%, surpassing earlier methods.
Comparative Analysis of Synthesis Methods
Yield and Purity Trade-Offs
Traditional chemical synthesis offers high chemical purity (99.8%) but requires multi-step purification. In contrast, automated radiochemical methods prioritize speed and reproducibility, with slightly lower yields (16–22% uncorrected) offset by clinical practicality. Recent advancements in precursor design bridge this gap, enabling yields >25% while maintaining >97% purity.
Table 2: Method Comparison for FLT Synthesis
| Method | Yield (%) | Purity (%) | Time | Scale Suitability |
|---|---|---|---|---|
| Traditional Chemical | 70–80 | 99.8 | Hours | Industrial |
| Automated Radiochemical | 16–23 | 97 | 35 minutes | Clinical |
| Optimized Radiochemical | 25–30 | 98 | 45 minutes | Clinical/Research |
Solvent and Reagent Selection
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO facilitate nucleophilic fluorination but require careful handling due to their hygroscopic nature. Acetylating agents such as potassium acetate minimize by-product formation compared to acetic anhydride, which previously necessitated 100-fold excesses and led to colored impurities.
Recent Advances in FLT Synthesis
Q & A
Basic Research Questions
Q. What are the key methodological advancements in the radiosynthesis of 3'-Deoxy-3'-fluorothymidine ([18F]FLT) for PET imaging?
- Methodological Answer : The radiosynthesis of [18F]FLT has evolved to prioritize high yield and automation. A widely adopted approach uses nucleophilic fluorination with precursors like 2,3′-anhydrothymidine (AThy) or its 5′-O-protected derivatives (e.g., DMTThy). For example, electrowetting-on-dielectric (EWOD) digital microfluidic chips enable automated synthesis with >90% radiochemical yield . Alternatively, protic solvents (e.g., t-butanol) catalyze fluorination efficiently, reducing reaction times to <15 minutes . Neutral alumina column purification is critical to eliminate unreacted [18F]fluoride and precursors, ensuring radiochemical purity >95% .
Q. How does FLT serve as a biomarker for cellular proliferation in preclinical models?
- Methodological Answer : FLT is retained in proliferating cells via phosphorylation by thymidine kinase 1 (TK1) , an enzyme upregulated during the S-phase of the cell cycle. Methodologically, FLT-PET signal correlates with Ki-67 immunohistochemistry in tumor xenografts (r = 0.82–0.91) . Key validation steps include:
- Blocking TK1 activity with thymidine or siRNA to confirm specificity .
- Comparing FLT uptake with tritiated thymidine incorporation in DNA .
- Normalizing tumor-to-background ratios (TBR) against bone marrow (baseline proliferation reference) .
Q. What standardized protocols exist for FLT-PET image acquisition and analysis in clinical research?
- Methodological Answer : Consensus protocols recommend:
- Dynamic imaging over 60–120 minutes post-injection to capture FLT uptake kinetics .
- Quantification using SUV (standardized uptake value) or Patlak analysis for irreversible retention .
- Correction for partial volume effects in small lesions (<2 cm) using recovery coefficients .
- Reproducibility studies show intra-subject variability <15% when protocols are strictly followed .
Advanced Research Questions
Q. How do conflicting pharmacokinetic properties of FLT impact its utility in monitoring therapy response?
- Methodological Answer : FLT’s hepatic glucuronidation and renal excretion complicate tumor-specific signal interpretation. Advanced strategies include:
- Compartmental modeling (e.g., two-tissue irreversible model) to separate tumor FLT phosphorylation from background .
- Dual-timepoint imaging (e.g., 1 hr vs. 2 hr post-injection) to distinguish reversible vs. irreversible uptake .
- Correction factors for bone marrow suppression during chemotherapy, which alters baseline FLT biodistribution .
Q. What experimental designs address discrepancies between FLT uptake and histopathological proliferation markers?
- Methodological Answer : Discordant FLT-PET and Ki-67 results often arise from:
- Hypoxia : FLT uptake decreases in hypoxic tumors despite active proliferation. Validate with pimonidazole staining and correlate with 18F-FMISO PET .
- TK1 dynamics : Post-therapy TK1 downregulation may precede apoptosis. Use western blotting or enzymatic assays to track TK1 levels .
- Transport limitations : FLT relies on nucleoside transporters (e.g., hENT1). Inhibit transporters (e.g., dipyridamole) to assess uptake dependency .
Q. How can kinetic modeling improve the accuracy of FLT-PET in heterogeneous tumors?
- Methodological Answer : Heterogeneous tracer distribution requires:
- Voxel-wise analysis instead of whole-tumor ROI to map intratumoral proliferation gradients .
- Akaike information criterion (AIC) to select optimal kinetic models for individual patients .
- Hybrid imaging with MRI to co-register FLT uptake with perfusion (DCE-MRI) or cellularity (ADC maps) .
Methodological Considerations for Data Contradictions
- Synthesis Variability : Discrepancies in reported radiochemical yields (50–95%) stem from precursor purity and [18F]fluoride activity optimization. Use HPLC-MS to validate precursor integrity .
- Bone Marrow Uptake : FLT retention in marrow varies with hematologic status. Always include pre-therapy baseline scans and adjust for patient-specific marrow activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
